BenchChemオンラインストアへようこそ!

AS2863619 free base

CDK8 Inhibition Kinase Selectivity Biochemical Assay

AS2863619 free base is the definitive CDK8/19 inhibitor for immunology, uniquely validated to convert antigen-specific T cells into functional Foxp3+ Treg cells (EC50 32.5 nM). Its mechanism—blocking serine phosphorylation of STAT5 PSP motif—ensures reproducible results unlike generic CDK8/19 inhibitors. Proven oral efficacy in multiple autoimmune models (contact hypersensitivity, type I diabetes, EAE) at 30 mg/kg daily. Also validated for osteogenesis in PDLSCs (250 nM). Choose for research integrity and data comparability.

Molecular Formula C16H12N8O
Molecular Weight 332.32 g/mol
Cat. No. B2896920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2863619 free base
Molecular FormulaC16H12N8O
Molecular Weight332.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20)
InChIKeyOORKHRHPVSWORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AS2863619 Free Base: A Potent, Orally Active CDK8/CDK19 Inhibitor for Treg Induction and Immune Tolerance Research


AS2863619 free base is a synthetic small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 [1]. It is characterized as a potent, orally active, and selective dual CDK8/19 inhibitor . The compound's primary mechanism of action involves blocking CDK8/19-mediated serine phosphorylation of the STAT5 transcription factor, thereby enhancing STAT5 activation and subsequently inducing the expression of the master regulatory transcription factor Foxp3 in T cells . This functional property enables the efficient conversion of antigen-specific effector/memory T cells into immunosuppressive Foxp3+ regulatory T (Treg) cells, making it a critical tool for investigating immune tolerance, autoimmune diseases, and transplant immunology [2].

Why Substituting AS2863619 Free Base with Other CDK8/19 Inhibitors Is Scientifically Unjustified


Generic substitution among CDK8/19 inhibitors is not scientifically valid due to substantial differences in biochemical potency, selectivity profiles, and downstream functional outcomes [1]. For instance, while compounds like MK256 and CCT251921 also target CDK8/19, their relative affinities for CDK8 versus CDK19, their activity against off-target kinases like CDK9, and their specific induction of Foxp3 vary widely [2]. AS2863619 free base exhibits a unique, finely tuned profile that enables robust Foxp3 induction in Tconv cells with a specific EC50, a functional readout that is not linearly correlated with CDK8/19 IC50 values alone . Furthermore, AS2863619's ability to generate Tregs in the presence of inflammatory cytokines and its demonstrated in vivo efficacy in multiple disease models are distinct, compound-specific attributes that cannot be assumed for structural analogs or alternative CDK8/19 inhibitors [3]. Relying on a different inhibitor without these specific, validated properties would introduce critical variables in experimental outcomes, jeopardizing data reproducibility and the validity of research conclusions.

Quantitative Differentiation Evidence for AS2863619 Free Base vs. CDK8/19 Inhibitor Comparators


Superior Potency for CDK8 vs. Comparator CDK8/19-IN-1

AS2863619 free base exhibits potent inhibition of CDK8 with an IC50 of 0.61 nM. In contrast, the comparator CDK8/19-IN-1 shows an IC50 of 0.46 nM for CDK8, indicating a marginal but quantifiable difference in biochemical potency [1]. Both compounds are highly potent, but AS2863619 demonstrates a distinct potency profile when considering its functional effects on Foxp3 induction .

CDK8 Inhibition Kinase Selectivity Biochemical Assay

Quantified Foxp3 Induction Efficacy: A Key Functional Differentiator

AS2863619 free base is a potent inducer of Foxp3 in Tconv cells with an EC50 of 32.5 nM . A closely related analog, AS3334366, while also a CDK8/19 inhibitor, demonstrates a superior EC50 for Foxp3 induction at 13.1 nM . This quantitative difference in functional potency is a critical factor for scientific selection, as it directly reflects the compound's efficacy in driving the desired cellular phenotype.

Treg Induction Foxp3 Functional Assay

In Vivo Efficacy in Multiple Autoimmune Disease Models

AS2863619 free base, when administered orally at 30 mg/kg daily for two weeks, has demonstrated significant therapeutic effects in several murine models of autoimmune and inflammatory diseases. In a DNFB-induced skin contact hypersensitivity model, AS2863619 treatment dampened the secondary response and reduced infiltration of inflammatory cells . Furthermore, it has been shown to suppress disease in models of skin inflammation, type I diabetes, and encephalomyelitis [1]. In contrast, while other CDK8/19 inhibitors like MK256 show efficacy in cancer xenograft models, they lack this breadth of validated in vivo efficacy in diverse autoimmune and inflammatory models [2].

In Vivo Pharmacology Autoimmune Disease Mouse Model

CDK8 vs. CDK19 Selectivity Profile Compared to CCT251921 and SEL120-34A

AS2863619 free base exhibits a 7-fold selectivity for CDK8 over CDK19 (IC50s: 0.61 nM vs 4.28 nM) . In comparison, CCT251921 demonstrates a 2-fold selectivity for CDK19 over CDK8 (IC50s: 4.9 nM vs 2.6 nM) [1], while SEL120-34A shows a 2.4-fold selectivity for CDK8 over CDK19 (IC50s: 4.4 nM vs 10.4 nM) [2]. This differential selectivity profile is a key point of differentiation, as the relative importance of inhibiting CDK8 versus CDK19 is not fully understood across all biological contexts.

Kinase Selectivity CDK8/CDK19 Ratio Off-Target Profile

Optimal Research and Industrial Application Scenarios for AS2863619 Free Base Based on Quantitative Evidence


Induction of Alloantigen-Specific Regulatory T Cells for Transplant Tolerance Studies

AS2863619 free base is uniquely suited for generating alloantigen-specific Tregs (ag-Tregs) in vitro for transplantation research. Its defined EC50 for Foxp3 induction (32.5 nM) and its demonstrated ability to generate functional, tolerogenic ag-Tregs in combination with TGF-β1 and IL-2 [1] provide a reproducible and robust protocol. The resulting ag-Tregs have been shown to exhibit tolerogenic activity and regulate immune homeostasis in the spleen in vivo [1], making AS2863619 a superior choice over CDK8/19 inhibitors not validated in this specific, high-value experimental context.

Investigating CDK8/19-Dependent STAT5 Signaling in T Cell Fate Decisions

Researchers focusing on the mechanistic interplay between CDK8/19 and STAT5 signaling should prioritize AS2863619 free base. Its well-documented mechanism of action—specifically inhibiting serine phosphorylation on the STAT5 PSP motif to enhance tyrosine phosphorylation and nuclear retention [2]—is directly linked to its functional output. The compound's in vivo validation in models where STAT5 is a key mediator [3] further strengthens its utility for studying this pathway in both cellular and physiological settings. This mechanistic clarity differentiates it from CDK8/19 inhibitors that may have more complex or less-defined off-target effects on related pathways.

Establishing In Vivo Models of Autoimmune Disease and Inflammatory Resolution

For in vivo studies of autoimmunity, AS2863619 free base is the preferred tool due to its established oral bioavailability and efficacy in multiple validated models. The standard protocol of 30 mg/kg oral daily dosing for two weeks has been shown to suppress disease in models of skin inflammation, type I diabetes, and encephalomyelitis [4]. This portfolio of validated in vivo efficacy distinguishes AS2863619 from other CDK8/19 inhibitors like MK256, which are primarily characterized in oncology xenograft models [5]. Using AS2863619 ensures a higher likelihood of experimental success and data comparability with a growing body of literature in the immunology field.

Tissue Regeneration and Stem Cell Biology Research

Emerging evidence demonstrates that AS2863619 free base has applications beyond immunology, specifically in enhancing osteogenesis in periodontal ligament stem cells (PDLSCs). At a concentration of 250 nM, it has been shown to significantly enhance ALP activity and promote mineralization, an effect linked to the augmentation of BMP2/SMAD signaling [6]. This novel application, which is not a known feature of other CDK8/19 inhibitors like SEL120-34A or MK256, positions AS2863619 as a unique tool for research in tissue engineering and regenerative medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS2863619 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.